

An In-depth Technical Guide on 1-(4-Bromophenyl)-1,2,2-triphenylethylene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Bromophenyl)-1,2,2-triphenylethylene

Cat. No.: B1292747

[Get Quote](#)

CAS Number: 34699-28-0

Synonyms: 1-Bromo-4-(1,2,2-triphenylethenyl)benzene, TPE-Br

This technical guide provides a comprehensive overview of **1-(4-Bromophenyl)-1,2,2-triphenylethylene**, a significant compound in the fields of materials science and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis methodologies, and potential applications, with a particular focus on its role as a versatile research chemical.

Core Compound Properties

1-(4-Bromophenyl)-1,2,2-triphenylethylene is a solid, crystalline powder, typically white to light yellow in appearance.^{[1][2]} It is a halogenated derivative of tetraphenylethylene (TPE), a well-known luminogen.

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Reference(s)
Molecular Formula	C ₂₆ H ₁₉ Br	[3][4][5]
Molecular Weight	411.33 g/mol	[2][3][5]
Melting Point	157-161 °C	[1][4][6]
Boiling Point (Predicted)	460.9 ± 14.0 °C	[6]
Density (Predicted)	1.278 ± 0.06 g/cm ³	[6][7]
Purity	≥97%	[3][5]
Solubility	Soluble in Toluene	[2][6][8]
Appearance	White to light yellow powder/crystal	[1][2]

Synthesis and Experimental Protocols

The synthesis of **1-(4-Bromophenyl)-1,2,2-triphenylethylene** and its derivatives can be achieved through several established organic chemistry reactions, most notably the McMurry coupling reaction and methodologies involving Grignard reagents.

Synthesis via McMurry Coupling Reaction

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene, often utilized for synthesizing sterically hindered alkenes like tetraphenylethylenes.

Experimental Protocol: McMurry Coupling for Triphenylethylene Derivatives

- Preparation of the Low-Valent Titanium Reagent: In a three-necked, round-bottom flask under an inert atmosphere (e.g., Argon), suspend zinc powder (4-6 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and slowly add titanium tetrachloride (TiCl₄) or titanium trichloride (TiCl₃). The mixture is then heated to reflux for approximately 2-3 hours to generate the active low-valent titanium species, which typically appears as a black slurry.

- Coupling Reaction: A solution of the ketone precursors, in this case, a substituted benzophenone and another appropriate ketone to form the triphenylethylene core, is prepared in anhydrous THF. This solution is added dropwise to the refluxing slurry of the low-valent titanium reagent. The reaction is continued at reflux for several hours to ensure complete coupling.
- Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of an aqueous solution, such as 10% potassium carbonate or dilute hydrochloric acid. The resulting mixture is filtered through a pad of celite to remove the titanium salts. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired triphenylethylene derivative.

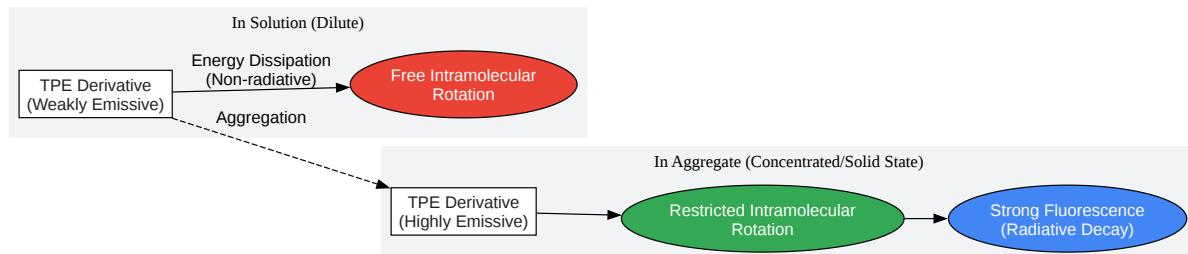
Synthesis Involving a Grignard Reagent

An alternative synthetic route involves the use of a Grignard reagent, which is particularly useful for creating the carbon-carbon bonds necessary for the triphenylethylene scaffold.

Experimental Protocol: Grignard Reaction for Triphenylethylene Precursor Synthesis

- Formation of the Grignard Reagent: In a flame-dried, two-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of an appropriate aryl bromide (e.g., 4-bromobiphenyl) in anhydrous diethyl ether or THF is then added dropwise. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature until the magnesium is consumed.
- Reaction with a Ketone: The freshly prepared Grignard reagent is then cooled in an ice bath. A solution of a suitable ketone (e.g., benzophenone) in anhydrous ether or THF is added dropwise to the Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
- Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

- Dehydration: The resulting tertiary alcohol is then dehydrated to form the alkene. This is typically achieved by heating the alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, with removal of water using a Dean-Stark apparatus.
- Purification: The final product is purified by column chromatography or recrystallization.


Potential Applications in Research and Drug Development

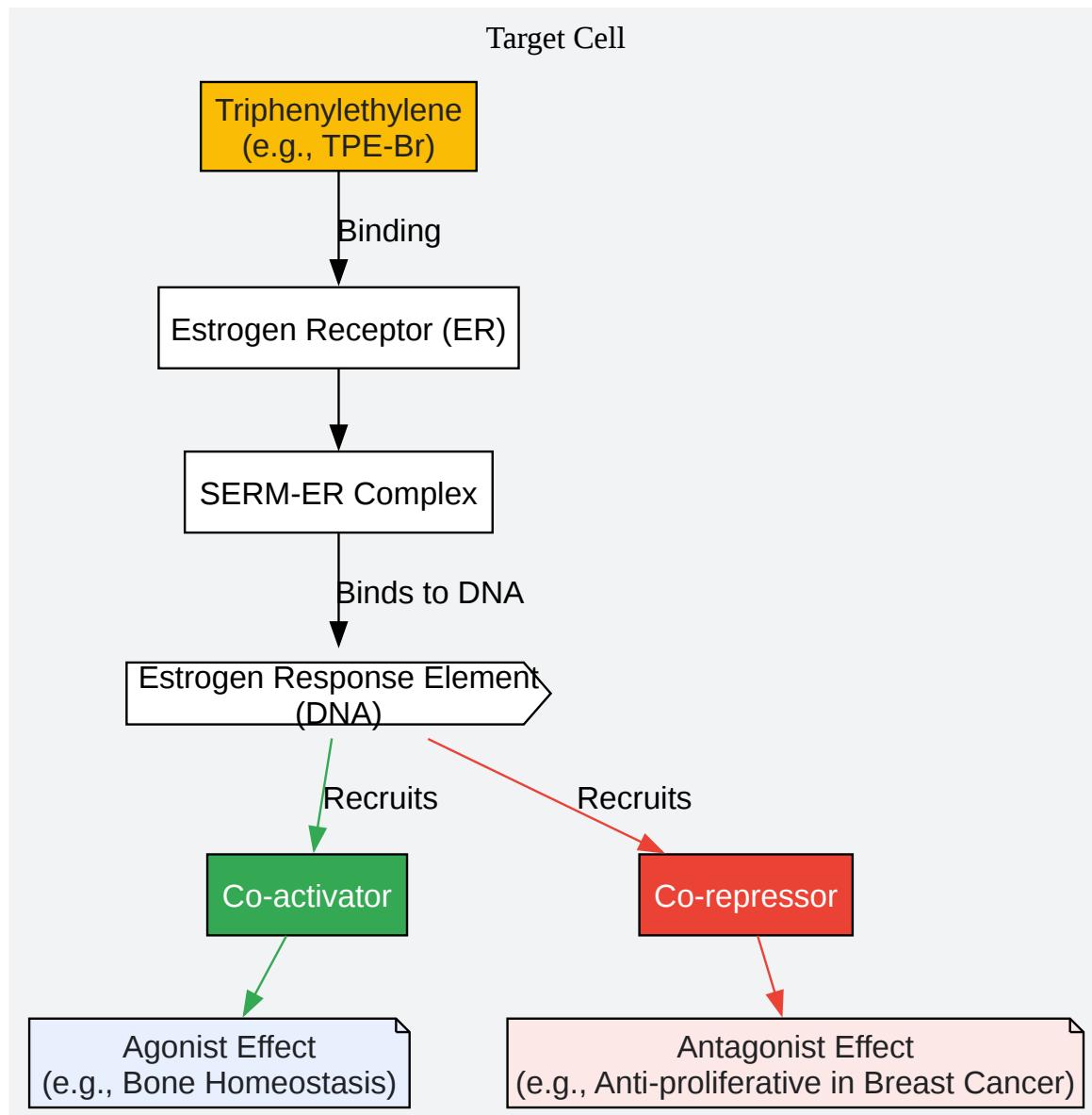
While specific biological data for **1-(4-Bromophenyl)-1,2,2-triphenylethylene** is not extensively documented in publicly available literature, its structural characteristics place it within two important classes of molecules with significant applications in biomedical research: tetraphenylethylene derivatives and triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs).

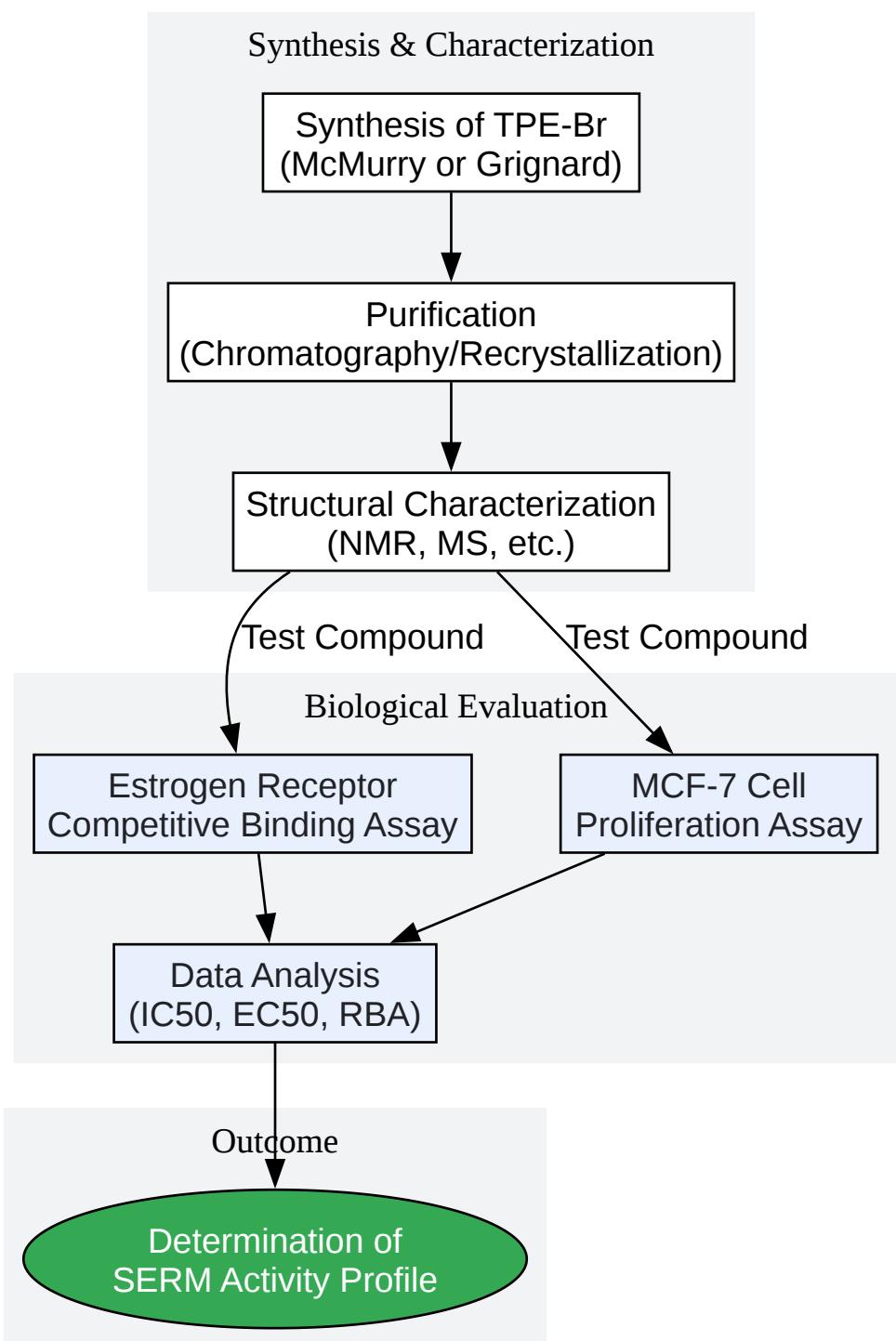
Aggregation-Induced Emission (AIE) Properties for Bioimaging

As a derivative of tetraphenylethylene, this compound is expected to exhibit Aggregation-Induced Emission (AIE). AIE is a photophysical phenomenon where non-luminescent or weakly luminescent molecules in solution become highly emissive in the aggregated state. This is attributed to the restriction of intramolecular motions (RIM) in the aggregated form, which blocks non-radiative decay pathways and promotes radiative emission.

This "turn-on" fluorescence makes AIE-active molecules, or AIEgens, highly valuable for various bioimaging applications, including cell tracking, sensing, and diagnostics. The bromo-functionalization of this TPE derivative provides a convenient handle for further chemical modifications, allowing for its conjugation to biomolecules or incorporation into more complex imaging probes.

[Click to download full resolution via product page](#)


Mechanism of Aggregation-Induced Emission (AIE).


Potential as a Selective Estrogen Receptor Modulator (SERM)

The triphenylethylene scaffold is the core structure of many well-known Selective Estrogen Receptor Modulators (SERMs) like tamoxifen and clomifene.^[9] SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. For instance, a SERM might act as an estrogen antagonist in breast tissue, making it effective in the treatment of estrogen receptor-positive breast cancer, while acting as an estrogen agonist in bone tissue, which can be beneficial in preventing osteoporosis.

The biological activity of triphenylethylene-based SERMs is mediated by their binding to estrogen receptors (ER α and ER β), which are ligand-activated transcription factors. The binding of a SERM to the ER induces a specific conformational change in the receptor, which in turn dictates the recruitment of co-activator or co-repressor proteins, leading to the tissue-specific gene expression profile.

Given its triphenylethylene core, **1-(4-Bromophenyl)-1,2,2-triphenylethylene** is a candidate for investigation as a SERM. The bromo-substituent can influence its binding affinity and electronic properties, potentially leading to a unique pharmacological profile.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. The synthesis of non-steroidal estrogen receptor binding compounds labeled with 80mBr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Estrogen receptor binding affinity and uterotrophic activity of triphenylhaloethylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra- arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the ROS-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 1-(4-Bromophenyl)-1,2,2-triphenylethylene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292747#1-4-bromophenyl-1-2-2-triphenylethylene-cas-number-34699-28-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com